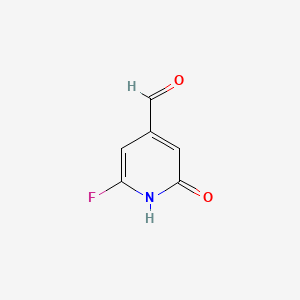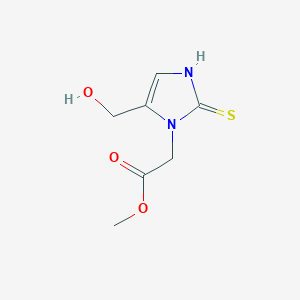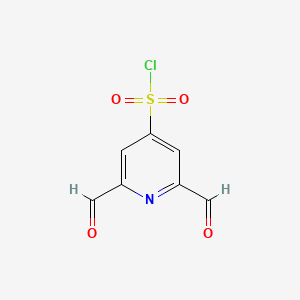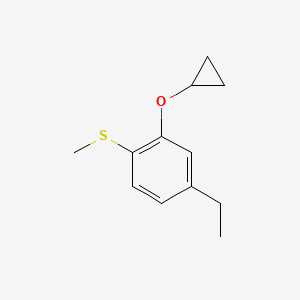
Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate is an organic compound with the molecular formula C14H21NO5 It is a carbamate derivative, characterized by the presence of a carbamate group attached to a benzyl moiety substituted with a methoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate typically involves the reaction of 4-methoxybenzylamine with methyl 2,2-dimethoxyethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent quality and yield of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxybenzyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. The methoxybenzyl moiety can also influence the compound’s binding affinity and specificity.
類似化合物との比較
- Benzyl (2,2-dimethoxyethyl)(methyl)carbamate
- N-(2,2-Dimethoxyethyl)-N-methylcarbamic acid phenylmethyl ester
Comparison: Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate is unique due to the presence of the 4-methoxybenzyl group, which can enhance its stability and reactivity compared to similar compounds. The methoxy group can also influence the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C14H21NO5 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
methyl N-(2,2-dimethoxyethyl)-N-[(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H21NO5/c1-17-12-7-5-11(6-8-12)9-15(14(16)20-4)10-13(18-2)19-3/h5-8,13H,9-10H2,1-4H3 |
InChIキー |
KKHAWNHFSAUTLB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN(CC(OC)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















